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Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

Cat. No.: B185677 Get Quote

A comparative analysis of the structure-activity relationships (SAR) of 1H-indole-2-
carbohydrazide analogs reveals their significant potential as anticancer and antimicrobial

agents. These compounds have been extensively studied, with modifications to the indole core,

the carbohydrazide linker, and the terminal functionalities leading to a wide range of biological

activities. This guide provides a comprehensive overview of the SAR, supported by

experimental data and detailed protocols, to aid researchers in the ongoing development of this

promising class of therapeutic agents.

Anticancer Activity: Tubulin Polymerization
Inhibition
A primary mechanism of anticancer action for many 1H-indole-2-carbohydrazide derivatives

is the inhibition of tubulin polymerization. These compounds often bind to the colchicine site of

tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and

subsequent apoptosis.[1][2][3][4]

Structure-Activity Relationship Summary:
Substituents on the Indole Ring: Halogen substitution, particularly chloro or iodo at the 5-

position of the indole ring, has been shown to enhance antiproliferative activity.[4]

Phenyl Group at the 3-Position: The presence of a phenyl group at the 3-position of the

indole is a common feature in active compounds.[1][3]
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Carbohydrazide Linker Modification: The carbohydrazide moiety is crucial for activity.

Modifications, such as the formation of Schiff bases with various aromatic aldehydes (e.g.,

furan, thiophene), have yielded highly potent compounds. For instance, furan-3-ylmethylene-

3-phenyl-1H-indole-2-carbohydrazide (27a) was identified as a potent tubulin inhibitor.[3]

Substituents on the Terminal Aromatic Ring:

Electron-withdrawing groups on a terminal furanyl ring did not generally improve

anticancer effects.[1]

A methoxy group on a terminal thiophenyl ring has been reported to lead to potent anti-

tubulin and antiproliferative effects.[1]

For N'-substituted phenyl derivatives, certain substitution patterns on the phenyl ring led to

significant cytotoxicity.[4]

Quantitative Data for Anticancer Activity:
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Compound Modification
Cancer Cell
Line

Activity
(IC50/LC50/GI5
0)

Reference

6i

Thiophenyl

derivative with

methoxy at Y1

position

COLO 205

(colon)
LC50 = 71 nM [1][2]

SK-MEL-5

(melanoma)
LC50 = 75 nM [1][2]

MDA-MB-435 LC50 = 259 nM [1][2]

6j

Thiophenyl

derivative with

methoxy at Y2

position

-

Strongest

microtubule-

destabilising

effect

[1][2]

27a

furan-3-

ylmethylene-3-

phenyl-1H-

indole-2-

carbohydrazide

A549

Potent tubulin

polymerization

inhibitor

[3]

27b

5-methoxy

substitution on

furan, bromine at

R1

HepG2 IC50 = 0.34 µM [3]

27d Bromine at R1 A549 IC50 = 0.43 µM [3]

26
Thiophenyl

derivative
A549 IC50 = 0.19 µM [3]

5a

N'-(substituted

phenyl)-5-chloro-

3-phenyl-1H-

indole-2-

carbohydrazide

Various GI50 < 0.4 µM [4]
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6b

N'-(substituted

phenyl)-5-iodo-3-

phenyl-1H-

indole-2-

carbohydrazide

Various GI50 < 0.4 µM [4]

6f, 6g

N'-(substituted

phenyl)-5-iodo-3-

phenyl-1H-

indole-2-

carbohydrazide

MCF-7

Significant

cytotoxicity at nM

level

[4]

12A

5-((4-(pyridin-3-

yl)pyrimidin-2-

yl)amino)-1H-

indole-2-

carbohydrazide

derivative

Various cancer

cell lines

High pan-

cytotoxicity
[5]

4e

N-benzyl-1H-

indole-2-

carbohydrazide

derivative

MCF-7, A549,

HCT

Average IC50 of

2 µM
[6]

Experimental Protocols:
Antiproliferative Activity Assay (MTT Assay):[6]

Cancer cell lines (e.g., MCF-7, A549, HCT) are seeded in 96-well plates and incubated.

Cells are treated with various concentrations of the test compounds and incubated for a

specified period (e.g., 48 hours).

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each

well and incubated to allow for the formation of formazan crystals.

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

calculated.

Tubulin Polymerization Inhibition Assay:[3][4]

Tubulin is purified from a suitable source (e.g., bovine brain).

Tubulin is incubated with the test compounds at various concentrations in a polymerization

buffer.

Polymerization is initiated by raising the temperature (e.g., to 37°C).

The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is

monitored over time using a spectrophotometer.

The IC50 value, the concentration of the compound that inhibits 50% of tubulin

polymerization, is determined.

Proposed Anticancer Mechanism of Action
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Caption: Proposed mechanism of anticancer activity for 1H-indole-2-carbohydrazide analogs.

Antimicrobial Activity
Certain 1H-indole-2-carbohydrazide derivatives have demonstrated promising antimicrobial

activity against a range of bacterial and fungal strains. The SAR for antimicrobial activity often

differs from that for anticancer activity.

Structure-Activity Relationship Summary:
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Schiff Base Formation: The formation of Schiff bases with moieties like 2-

hydroxynaphthalene has been a successful strategy to develop potent antimicrobial agents.

[7]

Substituents on the Indole Ring: The nature and position of substituents on the indole

nucleus can significantly influence the antimicrobial spectrum and potency.[7]

Quantitative Data for Antimicrobial Activity:
Compound Modification Microorganism

Activity (MIC
in µg/mL)

Reference

3a, 3b

3,5-disubstituted-

N'-((2-

hydroxynaphthal

en-1-

yl)methylene)-1H

-indole-2-

carbohydrazides

Various bacteria

and fungi
1.56–6.25 [7]

4e
Derivative of the

above

Various bacteria

and fungi
1.56–6.25 [7]

5a, 5b, 5c, 5e
Derivatives of the

above

Various bacteria

and fungi
1.56–6.25 [7]

Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Determination:[7]

Bacterial and fungal strains are cultured in appropriate growth media.

The test compounds are serially diluted in the growth medium in microtiter plates.

A standardized inoculum of the microorganism is added to each well.

The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi)

for a specified period (e.g., 24-48 hours).
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The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.

General Synthetic Workflow
The synthesis of 1H-indole-2-carbohydrazide analogs typically follows a common pathway,

which can be adapted to introduce various substituents.

1H-Indole-2-carboxylic
Acid Esterification Methyl/Ethyl

1H-indole-2-carboxylate Hydrazinolysis 1H-Indole-2-carbohydrazide Condensation/
Coupling

Substituted
Analog

Click to download full resolution via product page

Caption: General synthetic workflow for 1H-indole-2-carbohydrazide analogs.

Other Biological Activities
While anticancer and antimicrobial activities are the most extensively studied, some 1H-indole-
2-carbohydrazide analogs have been investigated for other therapeutic applications.

CB1 Receptor Allosteric Modulators: A series of substituted 1H-indole-2-carboxamides (a

closely related class) were evaluated as allosteric modulators of the cannabinoid 1 (CB1)

receptor. Structure-activity studies revealed that potency was enhanced by a diethylamino

group on a terminal phenyl ring, a chloro or fluoro group at the C5 position of the indole, and

small alkyl groups at the C3 position.[8][9]

α-Glucosidase Inhibitors: Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-

phenylacetamide derivatives have been synthesized and shown to be potent α-glucosidase

inhibitors, suggesting potential applications in the management of diabetes.[10]

This comparative guide highlights the versatility of the 1H-indole-2-carbohydrazide scaffold in

medicinal chemistry. The presented data and protocols offer a valuable resource for

researchers aiming to design and synthesize novel analogs with improved therapeutic profiles.

Further exploration of the diverse substitution patterns and biological targets is warranted to

fully exploit the potential of this promising class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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